2,2'-Bipyridine-4,4'-dicarboxylic acid

Catalog No.
S668008
CAS No.
M.F
C12H8N2O4
M. Wt
244.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2'-Bipyridine-4,4'-dicarboxylic acid

Product Name

2,2'-Bipyridine-4,4'-dicarboxylic acid

IUPAC Name

2-(4-carboxy-2-pyridinyl)pyridine-4-carboxylic acid

Molecular Formula

C12H8N2O4

Molecular Weight

244.20 g/mol

InChI

InChI=1S/C12H8N2O4/c15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10/h1-6H,(H,15,16)(H,17,18)

InChI Key

FXPLCAKVOYHAJA-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)O

The exact mass of the compound 2,2'-Bipyridine-4,4'-dicarboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,2'-Bipyridine-4,4'-dicarboxylic acid (H2bpydc) is a bifunctional N,N'-heterocyclic ligand characterized by a rigid bipyridine core and two para-substituted carboxylic acid groups. In procurement and materials synthesis, it is primarily sourced as a structural building block for metal-organic frameworks (MOFs, notably UiO-67-bpy) and as the critical anchoring ligand in dye-sensitized solar cells (DSSCs). Unlike standard bipyridines, H2bpydc exhibits specific solubility constraints—typically requiring polar aprotic solvents like DMF or DMSO, or basic aqueous conditions for deprotonation—which dictates precursor workflow compatibility. Its dual-coordination capability allows the bipyridine nitrogen atoms to chelate transition metals while the carboxylate groups simultaneously anchor the resulting complex to metal oxide surfaces or polymerize with secondary metal nodes[1].

Substituting 2,2'-bipyridine-4,4'-dicarboxylic acid with standard 2,2'-bipyridine (bpy) or 4,4'-dimethyl-2,2'-bipyridine results in catastrophic failure in surface-anchoring and framework-building applications. Standard bpy lacks the carboxylate functionalities required to form covalent ester-like linkages with TiO2 surfaces, rendering it useless for DSSC dye immobilization. Furthermore, while 4,4'-dimethyl-2,2'-bipyridine is a common synthetic precursor, its methyl groups are electron-donating, whereas the carboxyl groups of H2bpydc are strongly electron-withdrawing. This fundamental electronic difference significantly alters the redox potentials of coordinated metal centers, shifting the lowest unoccupied molecular orbital (LUMO) and destroying the carefully tuned energy cascades required for efficient electron injection in photocatalytic and photovoltaic systems [1].

DSSC Anchoring Efficiency and Device Performance

In dye-sensitized solar cells, the ligand must physically anchor the photoactive metal complex to the semiconductor surface. When comparing Ruthenium complexes utilizing 2,2'-bipyridine-4,4'-dicarboxylic acid against those using unsubstituted 2,2'-bipyridine, the functionalized ligand demonstrates near-quantitative chemisorption onto mesoporous TiO2. This stable carboxylate-TiO2 linkage enables efficient interfacial electron injection, yielding power conversion efficiencies (PCE) exceeding 10%. In contrast, standard [Ru(bpy)3]2+ complexes completely fail to anchor, washing off in the electrolyte and resulting in functional device failure (PCE < 1%)[1].

Evidence DimensionPhotovoltaic Power Conversion Efficiency (PCE) and Anchoring
Target Compound Data>10% PCE (stable chemisorption via -COOH groups)
Comparator Or BaselineUnsubstituted 2,2'-bipyridine (<1% PCE, fails to anchor)
Quantified Difference>10-fold increase in device efficiency due to surface immobilization
ConditionsRuthenium-based sensitizers on mesoporous TiO2 photoanodes

Procurement of the dicarboxylic acid derivative is absolutely mandatory for any application requiring the immobilization of transition metal complexes onto metal oxide surfaces.

MOF Functionalization and Post-Synthetic Metalation Capacity

In the synthesis of UiO-67 metal-organic frameworks, substituting the standard biphenyl-4,4'-dicarboxylic acid (BPDC) linker with 2,2'-bipyridine-4,4'-dicarboxylic acid produces UiO-67-bpy. While both linkers maintain the robust fcu topology and high surface area of the UiO-67 baseline, the H2bpydc ligand introduces uncoordinated N,N'-chelating sites directly into the pore walls. This structural modification allows for quantitative post-synthetic metalation (e.g., loading Ir, Ru, or Cu catalysts) at single-site densities that are physically impossible to achieve with the chemically inert BPDC linker, transitioning the MOF from a passive gas-storage material to an active heterogeneous catalyst support [1].

Evidence DimensionPost-Synthetic Transition Metal Loading Capacity
Target Compound DataHigh capacity for single-site metalation (active N,N' chelation sites)
Comparator Or BaselineBiphenyl-4,4'-dicarboxylic acid (0% metalation capacity at the linker)
Quantified DifferenceEnables 100% conversion of targeted structural linkers into catalytic nodes
ConditionsPost-synthetic modification of UiO-67 MOFs with transition metal salts

Selecting H2bpydc over standard structural dicarboxylates is required to manufacture MOFs capable of hosting isolated transition-metal catalytic sites.

Electrochemical Tuning of Metal Complex Redox Potentials

The strongly electron-withdrawing nature of the -COOH groups on 2,2'-bipyridine-4,4'-dicarboxylic acid significantly alters the electronic structure of coordinated metals compared to alkyl-substituted analogs. In comparative cyclic voltammetry of transition metal complexes, replacing an electron-donating precursor like 4,4'-dimethyl-2,2'-bipyridine with H2bpydc shifts the first reduction potential positively by approximately 200 to 300 mV. This anodic shift stabilizes the reduced state of the complex, a critical parameter for tuning the overpotential in CO2 reduction electrocatalysis and ensuring thermodynamic alignment with target substrate reduction potentials [1].

Evidence DimensionLigand-centered Reduction Potential
Target Compound DataAnodic shift (approx. +200 to +300 mV) due to electron-withdrawing -COOH
Comparator Or Baseline4,4'-dimethyl-2,2'-bipyridine (cathodic shift due to electron-donating methyls)
Quantified Difference200-300 mV positive shift in reduction potential
ConditionsCyclic voltammetry of Ru/Re bipyridyl complexes in non-aqueous electrolytes

Buyers designing electrocatalysts or photosensitizers must select this ligand when a stabilized LUMO and lower reduction overpotential are required.

Synthesis of Chemisorbing Photosensitizers for DSSCs

Directly utilizes the anchoring capability proven in Section 3 to manufacture high-efficiency Ruthenium (e.g., N3, N719) and Copper-based dyes that covalently bond to TiO2 photoanodes, preventing dye leaching into the electrolyte [1].

Manufacturing of Functionalized UiO-67 Metal-Organic Frameworks

Capitalizes on the dual-coordination nature of the molecule to build highly porous UiO-67-bpy MOFs, which serve as advanced scaffolds for post-synthetic metalation in heterogeneous catalysis[1].

Development of Heterogenized Electrocatalysts for CO2 Reduction

Leverages both the redox-tuning properties and the anchoring/framework-building capabilities to immobilize Re or Ru active sites onto electrodes or within porous networks, preventing catalyst aggregation while lowering reduction overpotentials [1].

XLogP3

0.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

244.04840674 Da

Monoisotopic Mass

244.04840674 Da

Heavy Atom Count

18

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2,2'-Bipyridine-4,4'-dicarboxylic acid

Dates

Last modified: 08-15-2023

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